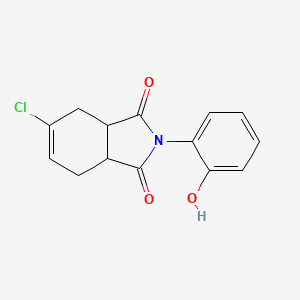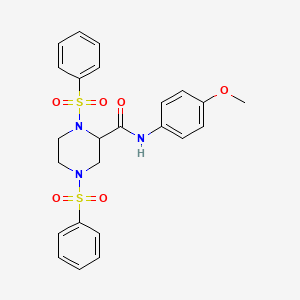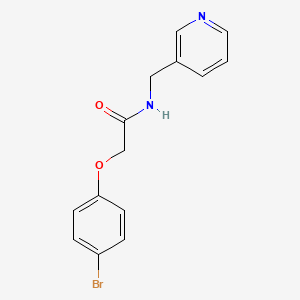![molecular formula C18H29N3O4S B4894411 N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4894411.png)
N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide, also known as Sunitinib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in 1998 and has since been the subject of numerous scientific studies.
Mechanism of Action
N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide exerts its anti-cancer effects by inhibiting the activity of several tyrosine kinases, including VEGFR, PDGFR, and KIT. By inhibiting these kinases, N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide can prevent the growth and proliferation of cancer cells, as well as inhibit the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide has been shown to have several biochemical and physiological effects. It can inhibit the activity of several tyrosine kinases, as well as inhibit the formation of new blood vessels. Additionally, N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized, and it has been extensively studied for its potential therapeutic applications in cancer treatment. However, there are also some limitations to the use of N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide in lab experiments. It can be difficult to obtain pure samples of N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide, and it can also be difficult to determine the optimal dosage for use in experiments.
Future Directions
There are several future directions for the study of N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide. One area of research is the development of new and more effective inhibitors of tyrosine kinases. Additionally, there is ongoing research into the use of N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is also interest in the use of N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide for the treatment of other diseases, such as autoimmune disorders and inflammatory diseases.
Synthesis Methods
The synthesis of N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide involves a multi-step process that begins with the reaction of 4-chlorobenzene sulfonamide with isobutylamine to form N-isobutyl-4-chlorobenzenesulfonamide. This intermediate is then reacted with 3-methyl-2-butanone to form N-isobutyl-3-methyl-4-chlorobenzenesulfonamide. The final step involves the reaction of this intermediate with 4-methylpiperazine and ethyl chloroformate to form N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide.
Scientific Research Applications
N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These kinases play a key role in the growth and proliferation of cancer cells, and inhibition of their activity can lead to tumor regression.
properties
IUPAC Name |
3-methyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]-N-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S/c1-14(2)12-19-26(23,24)16-5-6-17(15(3)11-16)25-13-18(22)21-9-7-20(4)8-10-21/h5-6,11,14,19H,7-10,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQSJKJUMPQNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)C)OCC(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]-N-(2-methylpropyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{(2R*,3R*)-2-hydroxy-3-[(3-methoxypropyl)(methyl)amino]-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl}acetic acid](/img/structure/B4894332.png)
![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4894337.png)
![1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4894344.png)
![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4894349.png)
![3-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4894357.png)
![7-(3-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4894368.png)
![(1R*,5S*)-6-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4894387.png)
![[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B4894390.png)
![N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894393.png)




![4-methoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4894421.png)